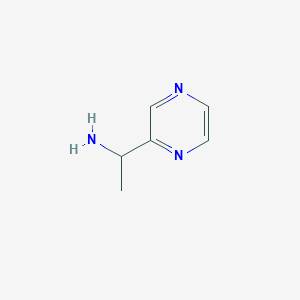![molecular formula C16H18O3 B032063 2-[3-(4-羟基苯基)丙基]-5-甲氧基苯酚 CAS No. 73731-87-0](/img/structure/B32063.png)
2-[3-(4-羟基苯基)丙基]-5-甲氧基苯酚
描述
2-[3-(4-Hydroxyphenyl)propyl]-5-methoxyphenol is a compound of interest due to its structural and functional properties that make it a candidate for various scientific investigations. Although the specific compound as described is not directly mentioned in the literature, related compounds have been studied for their molecular structure, synthesis, and potential applications.
Synthesis Analysis
The synthesis of compounds closely related to 2-[3-(4-Hydroxyphenyl)propyl]-5-methoxyphenol often involves complex organic reactions. For example, Pimenova et al. (2003) synthesized a compound by reacting pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate, indicating the versatility of methods available for synthesizing structurally complex phenols (Pimenova, Krasnych, Goun, & Miles, 2003).
Molecular Structure Analysis
The molecular structure and spectroscopic data of compounds similar to the one can be obtained using computational methods like DFT (Density Functional Theory). Viji et al. (2020) employed DFT calculations to optimize the geometry of a related molecule and assign vibrational spectra based on potential energy distribution, showcasing how theoretical methods contribute to understanding molecular structures (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Chemical Reactions and Properties
Chemical properties of structurally related compounds include reactivity towards specific reagents, as demonstrated by Pimenova et al. (2003), where reactions with aniline and other derivatives were investigated. Such studies provide insights into the chemical behavior of phenolic compounds and their derivatives under various conditions.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the application range of a compound. For instance, Kula, Mazur, and Rzączyńska (2007) explored the crystal structure and thermal stability of a sodium salt derived from a phenolic compound, revealing how salt formation can influence physical properties (Kula, Mazur, & Rzączyńska, 2007).
科学研究应用
抗癌应用: 一种相关化合物 (E)-4-(3-(3,5-二甲氧基苯基)丙烯基)-2-甲氧基苯酚已被确认为一种有希望的抗癌剂。它诱导结肠癌细胞凋亡并抑制 STAT3 和 NF-κB 的 DNA 结合活性,表明其具有显著的治疗潜力 (Zheng 等人,2015).
化学合成: 在另一项研究中,丙酸中 3-甲氧基苯酚的选择性亚硝化作用导致 2-硝基-5-甲氧基苯酚的形成,该苯酚可以氧化为 6-甲氧基-2(3H)-苯并恶唑酮。这展示了该化合物在复杂化学合成中的用途 (Maleski, 1993).
分子结构研究: 类似化合物 (E)-2-[2-(羟甲基)苯亚胺基]甲基-5-甲氧基苯酚的电子结构表明,烯醇-亚胺和酮-胺互变异构形式共存,为其分子行为提供了有价值的见解 (Koşar 等人,2011).
抗菌应用: 通过微波辅助方法合成的 2-(3-芳基、1-苯基-1H-吡唑-4-基)-8H-吡喃[2,3-f]色满-4-酮等新衍生物对细菌和真菌菌株表现出有效的抗菌活性。这突出了该化合物在开发新的抗菌剂中的相关性 (Ashok 等人,2016).
热力学和结构分析: 甲氧基苯酚和二甲氧基苯,包括 5-甲氧基苯酚的衍生物,形成强烈的分子间和分子内氢键。这影响其热力学性质和结构,这对于了解其在各种应用中的行为非常重要 (Varfolomeev 等人,2010).
植物生物技术: 侧链不饱和的酚类化合物,类似于 5-甲氧基苯酚衍生物,可以增强根癌农杆菌的毒力和植物中的基因转移。至少一个邻位甲氧基的存在对于增加毒力基因诱导至关重要,这证明了它们在植物基因工程中的潜力 (Joubert 等人,2002).
属性
IUPAC Name |
2-[3-(4-hydroxyphenyl)propyl]-5-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-19-15-10-7-13(16(18)11-15)4-2-3-12-5-8-14(17)9-6-12/h5-11,17-18H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNVBURPCQDLEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCCC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317996 | |
| Record name | Broussonin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Hydroxyphenyl)propyl]-5-methoxyphenol | |
CAS RN |
73731-87-0 | |
| Record name | Broussonin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73731-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Broussonin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Broussonin A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44SF3SS9W7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




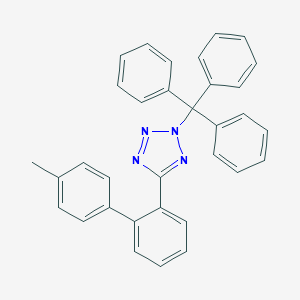
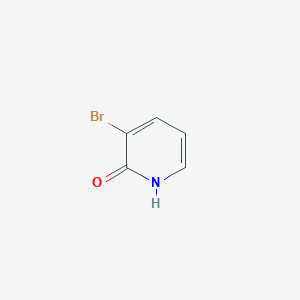
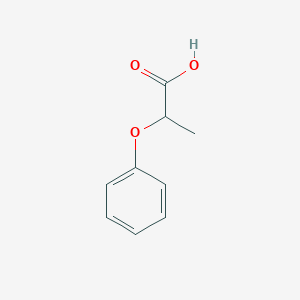
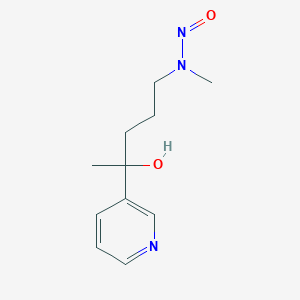
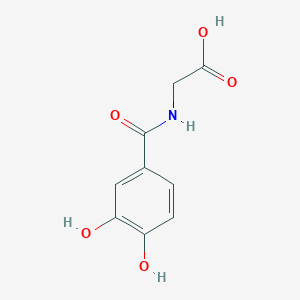
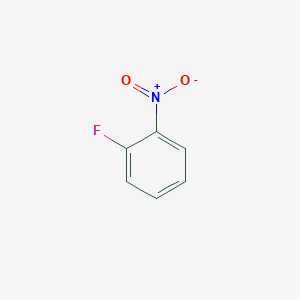
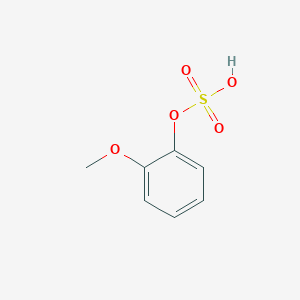
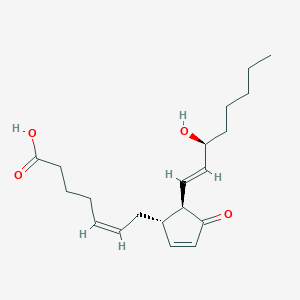
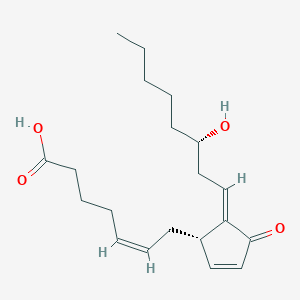
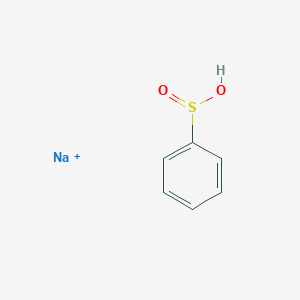
![3-Pentenoic acid,5-[(2R,3S,4S,6R)-tetrahydro-4,6-dihydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2H-pyran-3-yl]-,(3Z)-](/img/structure/B32016.png)
